molecular formula C21H16ClFN2O3S B2719574 2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 899949-68-9

2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2719574
CAS RN: 899949-68-9
M. Wt: 430.88
InChI Key: XLDCCGJYZMOMOT-UHFFFAOYSA-N
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Description

2-(5-chloro-2-methylphenyl)-4-(2-fluorobenzyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16ClFN2O3S and its molecular weight is 430.88. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

  • Synthesis and Antitumor Activity : The fluorinated 2-(4-aminophenyl)benzothiazoles, including variations of the core chemical structure mentioned, have been synthesized and evaluated for their antitumor properties. These compounds, through bioactivation by cytochrome P450 enzymes, have shown potent cytotoxicity in vitro against certain human breast cancer cell lines, while being inactive against other cell types. This selectivity suggests their potential as targeted antitumor agents (Hutchinson et al., 2001). Additionally, modifications to these compounds, such as amino acid prodrugs, have been explored to overcome limitations posed by drug lipophilicity, indicating their suitability for clinical evaluation (Bradshaw et al., 2002).

Mechanism of Action and Bioactivation

  • Bioactivation and DNA Adduct Formation : Investigations into the mechanism of action reveal that the antitumor activity of benzothiazole derivatives is associated with DNA damage and cell cycle arrest, which are attenuated in the absence of a fully functional aryl hydrocarbon receptor (AhR) signaling pathway. This mechanism suggests a complex interplay between the chemical structure, bioactivation, and cellular signaling pathways in exerting antitumor effects (Trapani et al., 2003).
  • Cytochrome P450 Enzymes in Bioactivation : The role of human cytochrome P450 enzymes in the bioactivation of fluorinated benzothiazole antitumor molecules has been detailed, highlighting the importance of these enzymes in converting prodrugs to their active forms, thereby contributing to their antitumor activities. This research underscores the significance of metabolic pathways in the pharmacological efficacy of these compounds (Wang & Guengerich, 2012).

Synthesis Methodologies

  • Novel Synthesis Approaches : A novel method for the preparation of benzothiadiazines, which are structurally related to the compound , has been developed. This method involves a Curtius rearrangement followed by intramolecular cyclization, offering a new pathway for synthesizing benzothiadiazine derivatives with potential antiviral and anticancer activities (Ivanova et al., 2012).

properties

IUPAC Name

2-(5-chloro-2-methylphenyl)-4-[(2-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3S/c1-14-10-11-16(22)12-19(14)25-21(26)24(13-15-6-2-3-7-17(15)23)18-8-4-5-9-20(18)29(25,27)28/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLDCCGJYZMOMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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